molecular formula C20H17NO6S2 B11267200 Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-phenylthiophene-2-carboxylate

Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-phenylthiophene-2-carboxylate

Cat. No.: B11267200
M. Wt: 431.5 g/mol
InChI Key: HXFMGSYSJMAOJH-UHFFFAOYSA-N
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Description

METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a sulfamoyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin-6-amine. This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Sulfamoylation: The benzodioxin-6-amine is then reacted with benzenesulfonyl chloride in an alkaline medium to form the sulfamoyl derivative.

    Thiophene Ring Formation: The final step involves the coupling of the sulfamoyl derivative with a thiophene carboxylate ester under suitable conditions, such as using a palladium catalyst in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or other atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism by which METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with metal ions or active sites in proteins, while the benzodioxin and thiophene rings may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXYLATE is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H17NO6S2

Molecular Weight

431.5 g/mol

IUPAC Name

methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-phenylthiophene-2-carboxylate

InChI

InChI=1S/C20H17NO6S2/c1-25-20(22)18-19(15(12-28-18)13-5-3-2-4-6-13)29(23,24)21-14-7-8-16-17(11-14)27-10-9-26-16/h2-8,11-12,21H,9-10H2,1H3

InChI Key

HXFMGSYSJMAOJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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